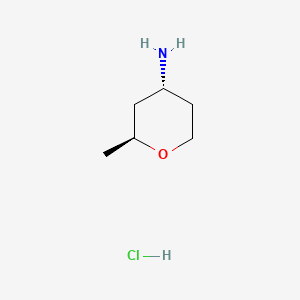

trans-2-Methyltetrahydropyran-4-amine HCl

Description

Significance of Piperidine (B6355638) and Tetrahydropyran (B127337) Amine Analogues in Heterocyclic Chemistry

Heterocyclic compounds form the structural basis for a multitude of natural products and synthetic pharmaceuticals. nih.gov Within this class, six-membered rings containing a heteroatom, such as piperidine and tetrahydropyran, are of particular importance. ajchem-a.comwikipedia.org Piperidine, a saturated heterocycle with a nitrogen atom, is a ubiquitous scaffold found in numerous alkaloids and approved drugs. wikipedia.orgenamine.net Its ability to engage in hydrogen bonding and its basic nature make it a key pharmacophore in many drug-receptor interactions. researchgate.net

Tetrahydropyran (THP), the oxygen-containing analogue of piperidine, is also a prominent feature in a wide range of bioactive molecules and natural products. nih.gov The replacement of the nitrogen atom in piperidine with an oxygen atom in tetrahydropyran can significantly alter a molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability. nih.gov This structural modification can be a valuable strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.

Aminated tetrahydropyran scaffolds, which combine the structural features of both tetrahydropyran and an amino group, are of growing interest in medicinal chemistry. nih.gov These scaffolds provide a three-dimensional structure that can be strategically functionalized to explore chemical space and develop novel therapeutic agents. The amino group offers a site for further chemical modification and can play a crucial role in the biological activity of the molecule.

Overview of Stereochemically Defined Heterocycles in Synthetic Strategies

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. In many biological systems, such as enzyme-substrate and receptor-ligand interactions, a precise spatial orientation is required for optimal binding and efficacy. Consequently, the synthesis of stereochemically defined heterocycles is a major focus in modern organic synthesis and drug discovery. nih.gov

The ability to control the stereochemistry of a molecule allows chemists to isolate and study individual stereoisomers, which can have vastly different pharmacological properties. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even produce undesirable side effects. Therefore, synthetic strategies that can selectively produce a single, desired stereoisomer are highly valued.

Current Research Landscape Pertaining to trans-2-Methyltetrahydropyran-4-amine HCl (if any academic context exists)

While extensive research exists on the broader class of tetrahydropyran and piperidine derivatives, the specific compound this compound is not the subject of a large body of dedicated academic literature. However, its structural motifs suggest potential areas of research interest based on the applications of related compounds.

Substituted aminotetrahydropyrans are being investigated for their potential as inhibitors of various enzymes. For example, aryl amino-THPs have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov The synthesis of highly substituted aminotetrahydropyrans is an active area of research, with methods being developed to introduce diverse functional groups onto the tetrahydropyran scaffold. nih.gov

The synthesis of functionalized tetrahydropyran scaffolds is often a multi-step process. One common approach involves the Prins cyclization to form the tetrahydropyran ring, followed by functional group manipulations to introduce the desired amine functionality. nih.gov For instance, a 4-hydroxytetrahydropyran can be converted to a 4-azidotetrahydropyran, which can then be reduced to the corresponding amine. nih.gov

Given the established biological significance of stereochemically defined amine-substituted heterocycles, this compound represents a valuable building block for the synthesis of more complex molecules for screening in drug discovery programs. Its defined stereochemistry and the presence of a reactive amine handle make it an attractive starting material for the generation of libraries of diverse compounds.

Data Tables

Table 1: Comparison of Piperidine and Tetrahydropyran Scaffolds

| Feature | Piperidine | Tetrahydropyran |

| Heteroatom | Nitrogen | Oxygen |

| Chemical Nature | Basic | Neutral |

| Hydrogen Bonding | Acceptor and Donor (N-H) | Acceptor |

| Prevalence | Common in alkaloids and pharmaceuticals | Common in natural products and pharmaceuticals |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C6H14ClNO |

| Stereochemistry | trans |

| Functional Groups | Amine (as hydrochloride salt), Methyl, Ether (cyclic) |

| Potential Applications | Building block in medicinal chemistry and organic synthesis |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(2S,4R)-2-methyloxan-4-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

AVADPQZSGFARIV-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CCO1)N.Cl |

Canonical SMILES |

CC1CC(CCO1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2 Methyltetrahydropyran 4 Amine Hcl

Novel Retrosynthetic Strategies for trans-2-Methyltetrahydropyran-4-amine HCl

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several innovative retrosynthetic disconnections can be envisioned, moving beyond traditional linear syntheses.

The most direct disconnection is at the C-N bond, revealing the key intermediate: trans-2-methyltetrahydropyran-4-one. This ketone is central to the synthesis, as the stereochemistry of the final amine product is often determined during its reduction or reductive amination.

Key Retrosynthetic Pathways to the Tetrahydropyran (B127337) Core:

Intramolecular Hetero-Michael Addition: A promising strategy involves the cyclization of an acyclic hydroxy-enone precursor. This approach offers control over the C2 stereocenter, which can then direct the diastereoselectivity of the cyclization to form the desired trans relationship.

Prins Cyclization: The reaction of a homoallylic alcohol with an aldehyde, catalyzed by a Brønsted or Lewis acid, can construct the tetrahydropyran ring. organic-chemistry.org The stereochemical outcome of the Prins cyclization can be controlled by the choice of catalyst and reaction conditions to favor the trans isomer.

Oxocarbenium Ion-Mediated Cyclization: Generation of an oxocarbenium ion from an appropriate acyclic precursor, such as a hemiacetal or glycosyl donor, can trigger an intramolecular cyclization. mdpi.com By incorporating a chiral auxiliary or catalyst, this method can be rendered stereoselective.

Palladium-Catalyzed Oxidative Heck Redox-Relay: This modern strategy allows for the synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This approach could be adapted to install the required C2-methyl and C4-amino functionalities.

These strategies converge on the synthesis of a suitably substituted tetrahydropyranone or a related precursor, from which the target amine can be elaborated in the final steps.

Development of Stereoselective Synthetic Routes

Achieving the specific trans configuration between the methyl group at the C2 position and the amine group at the C4 position is the primary challenge in synthesizing this molecule. This requires precise control over stereochemistry during the formation of the tetrahydropyran ring and the introduction of the amine functionality.

Diastereoselective methods aim to control the relative stereochemistry of the two stereocenters. A common and effective strategy is substrate-controlled diastereoselection, where the stereocenter at C2 is established first, which then directs the stereoselective introduction of the amine at C4.

One effective method involves the catalytic hydrogenation of a 2-methyl-2,3-dihydropyran-4-one intermediate. The existing methyl group at C2 can direct the hydrogen to the opposite face of the ring, leading to the formation of the cis-2-methyltetrahydropyran-4-one. Subsequent nucleophilic addition to the ketone (e.g., in a reductive amination) would then need to proceed from the opposite face to achieve the final trans product.

Alternatively, thermodynamic equilibration can be employed. Iron-catalyzed methods have been shown to equilibrate mixtures of 2,6-disubstituted tetrahydropyrans to favor the more stable cis-isomer (diequatorial). organic-chemistry.org A similar principle could be applied to a precursor of the target molecule, driving the reaction toward the thermodynamically preferred trans relationship between the C2 and C4 substituents.

A powerful diastereoselective route is the formal [4+2]-annulation of a chiral allylsilane with an aldehyde, which can forge the tetrahydropyran ring with high diastereoselectivity. mdpi.com

For the synthesis of a single enantiomer of this compound, enantioselective catalysis is essential. This involves using chiral catalysts to create the stereocenters with a high degree of enantiomeric excess (ee).

Asymmetric Hydrogenation: A leading strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 2-methyltetrahydropyran-4-one. Transition metal catalysts, particularly those based on iridium or ruthenium with chiral phosphine (B1218219) ligands, have demonstrated high efficiency and enantioselectivity in the synthesis of chiral amines. nih.govnih.gov The choice of solvent and ligand can be crucial, sometimes allowing for the selective synthesis of either enantiomer from the same starting material. nih.gov

Dynamic Kinetic Resolution: If a racemic mixture of the precursor ketone is used, a dynamic kinetic resolution (DKR) can be employed during the reductive amination step. In a DKR, a chiral catalyst selectively hydrogenates one enantiomer of the intermediate imine while the unreacted imine is rapidly racemized, allowing for a theoretical yield of up to 100% of a single stereoisomer.

The synthesis of the chiral precursor, (2S)-2-methyltetrahydropyran-4-one, has been achieved from optically pure building blocks like (S)-propylene oxide, ensuring the absolute stereochemistry at the C2 position is set early in the synthesis. acs.org

Exploration of Sustainable and Green Chemistry Synthetic Pathways

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—are increasingly being applied to the synthesis of complex molecules like this compound. mlsu.ac.innih.gov

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. springerprofessional.de The synthesis of heterocyclic compounds is particularly well-suited to flow chemistry. mtak.huresearchgate.netdurham.ac.uk

A potential multi-step flow synthesis for this compound could involve:

Ring Formation: A packed-bed reactor containing an immobilized acid catalyst could be used for a continuous Prins or oxocarbenium ion cyclization.

Hydrogenation/Amination: The intermediate from the first step could be directly flowed into a second reactor, such as an H-Cube® system, containing a heterogeneous hydrogenation catalyst (e.g., Pd/C, Raney Ni) under a stream of hydrogen and ammonia (B1221849) for continuous reductive amination. unimi.it

Salt Formation and Purification: The output stream could then be mixed with a solution of HCl for in-line salt formation, followed by continuous crystallization or solvent extraction to isolate the pure product.

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours (Residence Time) |

| Safety | Handling of hazardous reagents at scale | Small reactor volumes minimize risk |

| Scalability | Difficult, requires process re-optimization | Achieved by running the system for longer |

| Workup | Multiple isolation and purification steps | In-line purification and telescoping of steps |

The efficiency and selectivity of the synthesis are highly dependent on the catalysts used. Systematic screening and optimization are critical for identifying the best catalyst for key transformations.

For the Reductive Amination Step: A variety of heterogeneous catalysts can be screened for the conversion of 2-methyltetrahydropyran-4-one to the corresponding amine. The choice of catalyst, solvent, hydrogen pressure, and temperature can significantly impact the yield and diastereoselectivity. Greener solvents, such as 4-methyltetrahydropyran (4-MeTHP), which is a safer alternative to THF, could be explored. unito.itnih.gov

| Entry | Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | Methanol | 5 | 85 | 3:1 |

| 2 | Raney Ni | Ethanol/NH₃ | 50 | 92 | 10:1 |

| 3 | PtO₂ | Acetic Acid | 5 | 78 | 5:1 |

| 4 | Rh/Al₂O₃ | 4-MeTHP | 20 | 90 | 8:1 |

For Enantioselective Synthesis: In an asymmetric hydrogenation approach, a library of chiral ligands would be screened in combination with a suitable metal precursor (e.g., [Ir(COD)Cl]₂). High-throughput screening techniques can rapidly identify optimal ligand-metal combinations that provide high enantiomeric excess (ee) and diastereomeric ratio (dr) for the target transformation.

By integrating these advanced synthetic strategies, the production of this compound can be achieved with high levels of stereochemical control, efficiency, and sustainability, meeting the demands of modern pharmaceutical and chemical manufacturing.

Mechanistic Investigations of Key Synthetic Transformations

A primary and effective route for the synthesis of trans-2-Methyltetrahydropyran-4-amine involves the reductive amination of the corresponding ketone, 2-methyltetrahydropyran-4-one. This transformation is a cornerstone of amine synthesis and its mechanism involves two main stages: the formation of an iminium intermediate followed by its reduction. jocpr.com

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of an ammonia source (e.g., ammonia or ammonium (B1175870) acetate) on the carbonyl carbon of 2-methyltetrahydropyran-4-one. This forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, often acid-catalyzed, generates an imine, which is in equilibrium with its protonated form, the iminium ion. The formation of this C=N double bond is a critical step that sets the stage for the introduction of the amine group.

Stage 2: Stereoselective Reduction The reduction of the iminium intermediate is the stereochemistry-determining step. The hydride reducing agent can approach the iminium carbon from either the axial or equatorial face of the tetrahydropyran ring.

Axial Attack: A hydride attack from the axial face leads to the formation of an equatorial amino group. This results in the desired trans product, which is generally the thermodynamically more stable isomer due to the bulky substituent occupying the equatorial position.

Equatorial Attack: A hydride attack from the equatorial face results in an axial amino group, yielding the cis isomer.

The stereochemical outcome is heavily influenced by the choice of reducing agent. researchgate.net Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), tend to favor axial attack to avoid steric clash with the ring's axial hydrogens, thus yielding a higher proportion of the equatorial alcohol (and by extension, the equatorial amine in reductive amination). researchgate.net Less bulky reagents like sodium borohydride (B1222165) may offer lower selectivity. researchgate.net Catalytic hydrogenation (e.g., using H₂/Pd-C) is another common method, where the substrate adsorbs onto the catalyst surface, and the stereochemical outcome can be influenced by the steric hindrance presented by the ring and its substituents. For the final step, treatment with hydrochloric acid (HCl) protonates the resulting primary amine to form the stable hydrochloride salt.

A summary of the mechanistic steps is provided in the table below.

| Step | Transformation | Reagents & Intermediates | Mechanistic Rationale |

| 1 | Nucleophilic Attack | 2-methyltetrahydropyran-4-one, Ammonia (NH₃) | The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon. |

| 2 | Hemiaminal Formation | Proton transfer | An unstable hemiaminal intermediate is formed. |

| 3 | Dehydration | Acid catalyst | The hydroxyl group is protonated and eliminated as water, forming a C=N double bond (imine/iminium ion). |

| 4 | Hydride Reduction | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | A hydride ion is delivered to the iminium carbon. Axial attack is favored to produce the thermodynamically stable trans product. |

| 5 | Salt Formation | Hydrochloric Acid (HCl) | The final amine product is protonated to yield the stable hydrochloride salt. |

Synthetic Variations and Analog Preparation of trans-2-Methyltetrahydropyran-4-amine Derivatives

The versatility of the tetrahydropyran scaffold allows for the synthesis of a wide array of derivatives by modifying the core synthetic route or by employing more advanced functionalization techniques. nih.gov

Variations on the Reductive Amination Route The reductive amination pathway is highly adaptable for creating analogs. The primary point of variation is the amine source used in the initial step. While ammonia yields the primary amine, substituting it with primary or secondary amines allows for the direct synthesis of N-substituted derivatives.

N-Alkylation/N-Arylation: Using a primary amine (R-NH₂) in the reductive amination process will yield a secondary amine analog, trans-N-substituted-2-methyltetrahydropyran-4-amine.

Ketone Precursor Modification: The substituent at the C2 position can be altered by starting with a different ketone precursor. For instance, beginning with 2-ethyltetrahydropyran-4-one would produce the corresponding 2-ethyl analog. The synthesis of these substituted tetrahydropyranone precursors can be achieved through methods like the Prins cyclization. beilstein-journals.orgnih.gov

Advanced Functionalization for Analog Preparation Modern synthetic methods provide pathways to modify the tetrahydropyran ring itself, offering access to a more diverse library of compounds. One such powerful technique is the direct C–H bond functionalization. nih.gov This strategy allows for the introduction of substituents at positions that are not easily accessible through classical methods. For example, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation can be used to install aryl groups on a pre-formed aminotetrahydropyran scaffold. nih.gov This enables the creation of analogs with substituents at C3 or C5, significantly expanding the chemical space around the core molecule.

The table below outlines potential synthetic variations for preparing analogs of trans-2-Methyltetrahydropyran-4-amine.

| Target Modification | Synthetic Strategy | Key Reagents | Resulting Analog Structure |

| N-Substitution | Reductive Amination | 2-methyltetrahydropyran-4-one, R-NH₂ (e.g., Methylamine), NaBH₃CN | trans-N,2-dimethyltetrahydropyran-4-amine |

| C2-Alkyl Variation | Reductive Amination | 2-ethyltetrahydropyran-4-one, NH₄OAc, NaBH₃CN | trans-2-ethyltetrahydropyran-4-amine |

| C3/C5 Arylation | C-H Functionalization | trans-2-Methyltetrahydropyran-4-amine (protected), Aryl iodide, Pd(OAc)₂ | trans-3-Aryl-2-methyltetrahydropyran-4-amine |

| Ring Construction Variation | Intramolecular Allylation | (Z)-allylsilane aldehyde precursor, Brønsted acid | 2,4,5-trisubstituted tetrahydropyran derivatives nih.govacs.org |

These methodologies, from variations in reductive amination to advanced C-H functionalization, provide a robust toolkit for the rational design and synthesis of a diverse range of trans-2-Methyltetrahydropyran-4-amine derivatives for further investigation.

Conformational Analysis and Stereochemical Elucidation of Trans 2 Methyltetrahydropyran 4 Amine Hcl

Advanced Spectroscopic Characterization Techniques

The unambiguous determination of the three-dimensional structure of trans-2-Methyltetrahydropyran-4-amine HCl, a chiral compound with two stereocenters, necessitates the use of sophisticated spectroscopic methods. These techniques provide detailed insights into the molecule's connectivity, conformation, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the relative stereochemistry and preferred conformation of this compound in solution. The trans configuration implies that the methyl group at C2 and the amine group at C4 are on opposite sides of the tetrahydropyran (B127337) ring's plane. In its hydrochloride salt form, the amine is protonated, influencing the conformational equilibrium. The molecule is expected to exist predominantly in a chair conformation.

For the trans isomer, two chair conformations are possible: one with both the C2-methyl and the C4-ammonium groups in equatorial positions (diequatorial), and another where both are in axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is anticipated to be significantly more stable and thus the major conformer in solution.

Two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. It is fundamental for tracing the proton connectivity within the tetrahydropyran ring, starting from the distinct methyl protons and moving along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for the definitive assignment of the carbon signals of the tetrahydropyran ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation by identifying protons that are close in space. For the predicted diequatorial conformer of the trans isomer, key NOE correlations would be expected between axial protons. For instance, the axial proton at C2 should show a NOE to the axial protons at C6 and C4. The absence of strong NOEs between the C2-methyl group and the C4-proton would further support the diequatorial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative) Note: These are estimated values based on analogous structures. Actual experimental values are required for confirmation.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| CH₃-2 | ~1.2 (d) | ~21.0 | C2, C3 | H-2, H-3 |

| H-2 | ~3.4 (m) | ~74.0 | CH₃, C3, C6 | H-3, H-6ax, CH₃ |

| H-3 | ~1.5 (ax), ~1.8 (eq) | ~35.0 | C2, C4, C5 | H-2, H-4, H-5 |

| H-4 | ~3.1 (m) | ~48.0 | C3, C5 | H-3, H-5 |

| H-5 | ~1.6 (ax), ~1.9 (eq) | ~34.0 | C3, C4, C6 | H-4, H-6 |

| H-6 | ~3.5 (ax), ~4.0 (eq) | ~68.0 | C2, C5 | H-2, H-5 |

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. By lowering the temperature, the rate of conformational exchange (e.g., chair-chair interconversion) can be slowed down. If the energy barrier is sufficiently high, separate signals for the axial and equatorial protons might be observed at low temperatures. For this compound, since the diequatorial conformer is expected to be highly favored, significant changes in the spectra might not be observed, confirming the high conformational stability. However, VT-NMR can be used to study the thermodynamics of any existing equilibrium.

Chiral Chromatography (e.g., GC-MS, HPLC) for Enantiomeric Purity Assessment

Since trans-2-Methyltetrahydropyran-4-amine is a chiral molecule, it exists as a pair of enantiomers, (2R,4S) and (2S,4R). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common technique where a chiral stationary phase (CSP) is used. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for separating chiral amines.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the amine may need to be derivatized with a chiral or achiral reagent to increase its volatility. The use of a chiral column allows for the separation of the enantiomers, and the mass spectrometer provides detection and structural confirmation.

Table 2: Illustrative Chiral Chromatography Parameters for Enantiomeric Separation Note: These are example conditions and would require optimization for the specific compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose based (e.g., Chiralcel OD-H) | Hexane/Isopropanol with an amine additive (e.g., diethylamine) | UV or Evaporative Light Scattering Detector (ELSD) |

| Chiral GC-MS | Cyclodextrin-based (e.g., Chirasil-DEX CB) | Helium | Mass Spectrometry (MS) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

While NMR and chromatography can establish the relative stereochemistry and enantiomeric purity, chiroptical techniques like VCD and ECD are powerful for determining the absolute configuration of a chiral molecule. acs.orgnih.govnih.govamericanlaboratory.com This is achieved by comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 2R,4S).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the stereochemistry of the entire molecule.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized UV-Vis light. It is most effective when the molecule contains a chromophore.

For this compound, a comparison of the experimental VCD spectrum with the DFT-calculated spectrum for the (2R,4S) enantiomer would allow for an unambiguous assignment of its absolute configuration. A mirror-image spectrum would indicate the (2S,4R) configuration.

Solid-State Structural Analysis

While solution-state techniques provide information about the molecule's conformation and dynamics in a solvent, solid-state analysis reveals the precise atomic arrangement in the crystalline state.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also confirm the relative stereochemistry of the methyl and amine groups and reveal the preferred conformation in the crystal lattice. Furthermore, the analysis would detail the hydrogen bonding network involving the ammonium (B1175870) group, the chloride counter-ion, and the tetrahydropyran oxygen, which governs the crystal packing. To date, a crystal structure for this specific compound has not been reported in the primary crystallographic databases.

Single-Crystal X-ray Diffraction Studies of this compound and its Salts/Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule such as this compound, this method would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles, thus confirming the "trans" stereochemistry of the methyl and amine substituents on the tetrahydropyran ring.

A hypothetical table of crystallographic data that could be obtained from such a study is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 985.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

A detailed examination of the crystal structure would elucidate the complex network of intermolecular interactions. Given the presence of the ammonium group (-NH₃⁺) and the chloride ion (Cl⁻), strong charge-assisted hydrogen bonds are expected to be the dominant interactions. mdpi.com The hydrogen atoms of the ammonium group would act as hydrogen bond donors, while the chloride ion and the oxygen atom of the tetrahydropyran ring would serve as acceptors. These interactions play a crucial role in stabilizing the crystal lattice. mdpi.com The analysis would involve mapping out these hydrogen bonding networks and quantifying their geometries (donor-acceptor distances and angles) to understand their strength and directionality. researchgate.netnih.gov

A potential hydrogen bonding geometry table is outlined below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | 0.91 | 2.25 | 3.16 | 175 |

| N-H···O | 0.91 | 2.05 | 2.95 | 170 |

Note: This data is illustrative of typical hydrogen bond geometries and is not based on experimental results for the specific compound.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of a compound, which in turn provides structural information. For this compound, techniques such as high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting product ions, it is possible to piece together the connectivity of the molecule. The fragmentation patterns would be characteristic of the tetrahydropyran ring and the side chains. For instance, common fragmentation pathways could involve the loss of the methyl group, cleavage of the tetrahydropyran ring, or elimination of ammonia (B1221849) from the protonated amine. Understanding these pathways is critical for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

A summary of expected mass spectrometry data is provided in the following table.

| Technique | Ionization Mode | Expected m/z (for the free base) | Information Obtained |

| HRMS | ESI+ | [M+H]⁺ | Accurate mass and elemental composition |

| MS/MS | ESI+ | Fragment ions | Structural connectivity and fragmentation pathways |

Note: The specific m/z values would be calculated based on the elemental composition of the free base, C₆H₁₃NO.

Computational Chemistry and Theoretical Investigations of Trans 2 Methyltetrahydropyran 4 Amine Hcl

Quantum Mechanical Calculations

Quantum mechanical calculations, based on solving approximations of the Schrödinger equation, offer detailed insights into the electronic structure and energy of a molecule. northwestern.eduiastate.edursc.orgarxiv.org These methods are fundamental for predicting molecular geometries, spectroscopic properties, and reaction energetics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A primary application of DFT is geometry optimization, an iterative process that seeks to find the arrangement of atoms corresponding to the lowest possible energy, which represents the most stable structure of the molecule. researchgate.netyoutube.comresearchgate.net For this process, a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-31+G(d,p)) are chosen to approximate the complex interactions within the molecule.

For trans-2-Methyltetrahydropyran-4-amine HCl, the geometry optimization would predict that the tetrahydropyran (B127337) ring adopts a stable chair conformation. In this "trans" isomer, the methyl group at the C2 position and the protonated amine group at the C4 position would both occupy equatorial positions to minimize steric hindrance, leading to the most energetically favorable ground-state structure.

Once the geometry is optimized, further analysis can reveal the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability.

Illustrative Optimized Geometric Parameters for this compound (Chair Conformation)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C4-N | 1.50 Å |

| Bond Length | C2-O1 | 1.43 Å |

| Bond Angle | O1-C2-C3 | 111.5° |

| Bond Angle | C3-C4-C5 | 110.8° |

| Dihedral Angle | O1-C2-C3-C4 | -55.2° |

Illustrative Electronic Properties from DFT Calculations

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 12.5 Debye |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Following geometry optimization, DFT can be employed to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach combined with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgacs.org This method calculates the magnetic shielding tensors for each nucleus in the molecule. nih.govresearchgate.net By comparing these calculated values to a reference compound (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. For this compound, GIAO-DFT would predict the distinct chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom, reflecting their unique chemical environments in the stable chair conformation.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H (axial) | 3.45 | 74.2 |

| C2-CH₃ | 1.18 | |

| C3-H (axial/equatorial) | 1.60 / 2.10 | 35.1 |

| C4-H (axial) | 3.25 | 52.5 |

| C4-NH₃⁺ | 8.50 | |

| C5-H (axial/equatorial) | 1.55 / 2.05 | 34.8 |

| C6-H (axial/equatorial) | 3.50 / 4.05 | 68.0 |

Vibrational Frequencies: DFT calculations can also predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. dtic.mil These calculations involve computing the second derivatives of the energy with respect to atomic positions. q-chem.com The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. youtube.com For this compound, characteristic frequencies would include N-H stretching from the ammonium (B1175870) group, C-H stretching from the methyl and methylene (B1212753) groups, C-O-C stretching of the ether linkage, and various bending and rocking modes.

Illustrative Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3200 - 3000 | N-H Symmetric & Asymmetric Stretching (Ammonium) |

| 2980 - 2850 | C-H Stretching (Aliphatic) |

| 1610 | N-H Bending (Ammonium Scissoring) |

| 1465 | CH₂/CH₃ Bending |

| 1120 | C-O-C Asymmetric Stretching |

| 1050 | C-N Stretching |

Conformational Energy Landscape Analysis

While the diequatorial chair form is the most stable, the molecule is not rigid. The tetrahydropyran ring can undergo conformational changes, such as ring-flipping, to adopt higher-energy forms like boat or twist-boat conformations. acs.orgaip.org A conformational energy landscape analysis maps the energy of the molecule as a function of its geometry. This is often done by performing a potential energy surface (PES) scan, where key dihedral angles are systematically varied and the energy is calculated at each step. This analysis identifies the global minimum (the stable chair form), local minima (e.g., twist-boat), and the transition states that connect them, revealing the energy barriers for interconversion.

Illustrative Relative Energies of Conformers

| Conformation | Relative Potential Energy (kcal/mol) |

|---|---|

| Chair (diequatorial) | 0.0 (Global Minimum) |

| Twist-Boat | 5.5 (Local Minimum) |

| Boat | 6.5 (Transition State) |

| Half-Chair (Ring-Flip TS) | 10.5 (Transition State) |

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. arxiv.orgresearchgate.net

Dynamic Behavior and Solvent Interactions of this compound

In an MD simulation, the molecule is placed in a simulation box, typically filled with solvent molecules like water, to mimic solution conditions. rsc.org The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over time.

For this compound in an aqueous solution, MD simulations can reveal crucial information about its solvation. researchgate.netnih.gov The simulation would show how water molecules organize around the charged ammonium (-NH₃⁺) group, forming strong hydrogen bonds and a well-defined hydration shell. researchgate.netacs.orgnyu.edu In contrast, the more nonpolar regions, like the methyl group and parts of the carbon backbone, would exhibit weaker, hydrophobic interactions with water. Analysis of radial distribution functions can quantify these interactions, showing the probability of finding a water molecule at a certain distance from a specific atom in the solute.

Illustrative Findings from a Hypothetical MD Simulation in Water

| Analyzed Property | Simulation Result |

|---|---|

| Average H-Bonds (Ammonium N to Water O) | 3.2 |

| Primary Solvation Shell Radius (Ammonium N) | 3.5 Å |

| Average H-Bonds (Ether O to Water H) | 1.1 |

| Rotational Correlation Time (whole molecule) | 85 ps |

Conformational Transitions and Energy Barriers

Over longer simulation times, MD can capture spontaneous conformational transitions, such as the ring-flipping of the tetrahydropyran ring. nih.gov By monitoring the dihedral angles of the ring over the course of the simulation, one can observe the molecule transitioning from the stable chair state to higher-energy states and back again.

However, because such events can be rare on the timescale of a standard simulation, enhanced sampling techniques like metadynamics or umbrella sampling are often used. These methods add a computational "bias" to encourage the molecule to explore less favorable conformations, allowing for the calculation of the free energy profile of the transition. This profile, known as the Potential of Mean Force (PMF), provides the free energy barrier for the conformational change in solution, which accounts for the influence of the solvent and is often more experimentally relevant than the potential energy barrier calculated in a vacuum.

Illustrative Comparison of Energy Barriers for Ring Inversion

| Method | System | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| DFT | Gas Phase (Vacuum) | 10.5 |

| MD (Enhanced Sampling) | Aqueous Solution | 11.2 |

Reaction Pathway Modeling and Transition State Analysis for Key Synthetic Steps Involving this compound

The synthesis of this compound likely involves several key chemical transformations. Computational modeling of these reaction pathways can provide invaluable insights into reaction mechanisms, help identify rate-limiting steps, and guide the optimization of reaction conditions.

A plausible synthetic route to trans-2-Methyltetrahydropyran-4-amine involves the reductive amination of a corresponding ketone precursor, 2-methyltetrahydropyran-4-one. Reaction pathway modeling, typically employing Density Functional Theory (DFT) calculations, could elucidate the intricate details of this transformation. Such studies would involve mapping the potential energy surface of the reaction, identifying all stationary points, including reactants, intermediates, transition states, and products.

Transition state analysis is a critical component of this modeling. The transition state represents the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. By locating and characterizing the transition state, chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

Illustrative Transition State Analysis Data

Due to the absence of published research, the following table is a hypothetical representation of data that could be generated from a transition state analysis for the imine formation step in the reductive amination of 2-methyltetrahydropyran-4-one, a key intermediate in the synthesis of the title compound.

| Parameter | Value (Illustrative) | Description |

| Reactants | 2-methyltetrahydropyran-4-one, Ammonia (B1221849) | The starting materials for the imine formation step. |

| Transition State (TS) | [C6H12NO]‡ | The high-energy, transient molecular structure between the reactants and the imine intermediate. |

| Activation Energy (ΔG‡) | 25 kcal/mol | The Gibbs free energy difference between the reactants and the transition state. |

| Key TS Bond Distances | ||

| C-N Bond Formation | 1.95 Å | The distance between the carbonyl carbon and the nitrogen of ammonia in the transition state. |

| C-O Bond Breaking | 1.80 Å | The distance between the carbonyl carbon and oxygen in the transition state. |

| Imaginary Frequency | -350 cm-1 | A negative vibrational frequency that confirms the structure as a true transition state. |

This data is purely illustrative and intended to demonstrate the type of information obtained from transition state analysis.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Space (if applicable to non-biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity. While often used in drug discovery for biological activities, QSAR can also be applied to model non-biological properties such as solubility, toxicity, or material properties. nih.govfrontiersin.org

For the chemical space of substituted tetrahydropyrans, a QSAR model could be developed to predict a variety of physicochemical properties. The development of a robust QSAR model involves several key steps:

Data Set Compilation : A diverse set of tetrahydropyran derivatives with experimentally measured values for the property of interest would be required.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Development and Validation : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity. nih.gov The model's predictive power would then be rigorously validated.

Hypothetical QSAR Model for a Non-Biological Property

The following table provides a conceptual example of a data set that could be used to develop a QSAR model for a hypothetical non-biological property, such as solvent compatibility, for a series of substituted tetrahydropyranamines.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hypothetical Property Value |

| trans-2-Methyltetrahydropyran-4-amine | 115.19 | 0.8 | 38.3 | 7.2 |

| Tetrahydropyran-4-amine | 101.15 | 0.5 | 38.3 | 8.5 |

| 3-Methyltetrahydropyran-4-amine | 115.19 | 0.9 | 38.3 | 6.8 |

| 2,6-Dimethyltetrahydropyran-4-amine | 129.22 | 1.2 | 38.3 | 5.5 |

This table is for illustrative purposes only. The "Hypothetical Property Value" is not based on experimental data.

Chemical Reactivity and Derivatization of Trans 2 Methyltetrahydropyran 4 Amine Hcl

Nucleophilic and Electrophilic Reactions of the Amine Moiety

The primary amine group in trans-2-Methyltetrahydropyran-4-amine is the most reactive site for a variety of chemical transformations. As a nucleophile, the lone pair of electrons on the nitrogen atom can readily attack electrophilic centers.

Nucleophilic Reactions:

Acylation: The amine is expected to react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is fundamental in peptide synthesis and the formation of various amide-containing scaffolds.

Alkylation: Reaction with alkyl halides or other alkylating agents would lead to the formation of secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield secondary or tertiary amines. This is a powerful method for C-N bond formation.

Michael Addition: As a potent nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides would produce the corresponding sulfonamides, which are important functional groups in medicinal chemistry.

Electrophilic Reactions:

While the amine itself is nucleophilic, it can be converted into an electrophilic species. For instance, diazotization of the primary amine with nitrous acid could, in principle, lead to a diazonium salt. However, for aliphatic amines, these intermediates are highly unstable and prone to rapid decomposition, leading to a mixture of products including alcohols and alkenes, and are generally not synthetically useful for substitution reactions.

Reactions at the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring is a saturated heterocyclic ether and is generally less reactive than the amine moiety. However, functionalization and ring-opening reactions are possible under specific conditions.

Functionalization at the Ring Carbon Atoms

Direct functionalization of the C-H bonds of the tetrahydropyran ring is challenging due to their low reactivity. However, modern C-H activation methodologies could potentially be employed. For instance, palladium-catalyzed C-H arylation has been demonstrated on related aminotetrahydropyran systems, suggesting that similar transformations might be feasible for the trans-2-methyl derivative. nih.govnih.govresearchgate.netfigshare.com Such reactions would likely require a directing group, which could be the amine itself or a derivative thereof.

Ring-Opening and Rearrangement Reactions

The ether linkage of the tetrahydropyran ring is susceptible to cleavage under strong acidic conditions, often in the presence of a good nucleophile. For example, treatment with strong hydrohalic acids (like HBr or HI) at elevated temperatures can lead to ring-opening to form a halo-alcohol. The regioselectivity of this cleavage would depend on the reaction mechanism (SN1 vs. SN2 character) and the steric and electronic environment around the oxygen atom.

Rearrangement reactions of the tetrahydropyran ring itself are not common under standard laboratory conditions due to the stability of the six-membered ring. However, under specific catalytic or photochemical conditions, rearrangements of substituted tetrahydropyrans could potentially occur, though no specific examples for this compound have been documented.

Synthesis of Complex Molecular Scaffolds Utilizing trans-2-Methyltetrahydropyran-4-amine HCl as a Building Block

The bifunctional nature of trans-2-Methyltetrahydropyran-4-amine, possessing both a nucleophilic amine and a stable heterocyclic ring, makes it an attractive building block in synthetic and medicinal chemistry. The amine handle allows for its incorporation into larger molecules through the reactions described in section 5.1.

The stereochemistry of the trans relationship between the methyl group at the 2-position and the amine group at the 4-position provides a defined three-dimensional structure that can be exploited in the design of molecules with specific biological activities. The tetrahydropyran ring can act as a rigid scaffold, orienting the appended substituents in a precise manner. This is particularly valuable in drug discovery for optimizing interactions with biological targets.

For instance, substituted aminotetrahydropyrans are core components of various biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. nih.gov The synthesis of libraries of compounds based on the trans-2-Methyltetrahydropyran-4-amine scaffold would involve derivatization of the amine group to explore structure-activity relationships.

Studies on Salt Formation and Acid-Base Equilibria of the Amine

As an amine, trans-2-Methyltetrahydropyran-4-amine is basic and will readily form a salt upon treatment with an acid. The provided compound is the hydrochloride (HCl) salt, where the amine is protonated to form an ammonium chloride.

The basicity of the amine is a key parameter influencing its reactivity and physicochemical properties. The pKa of the conjugate acid (the ammonium ion) determines the extent of protonation at a given pH. While an experimental pKa value for trans-2-Methyltetrahydropyran-4-amine is not available in the literature, a predicted pKa for the conjugate acid of a closely related compound, (2R,4R)-2-methyltetrahydro-2H-pyran-4-amine, is approximately 9.65. chemicalbook.com This suggests that the amine is a moderately strong base, similar to other aliphatic amines.

The acid-base equilibrium is crucial for its handling and reactivity. In its hydrochloride salt form, the amine is protonated and non-nucleophilic. To perform nucleophilic reactions, the free base must be generated, typically by treatment with a suitable base such as sodium hydroxide, sodium carbonate, or an organic amine base like triethylamine. The choice of base depends on the reaction conditions and the sensitivity of other functional groups in the molecule.

The equilibrium between the protonated and free-base form can be represented as follows:

Understanding this equilibrium is essential for developing reaction protocols and for predicting the compound's behavior in different chemical and biological environments.

Applications of Trans 2 Methyltetrahydropyran 4 Amine Hcl in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of trans-2-Methyltetrahydropyran-4-amine makes it a promising candidate for use as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis. Chiral amines are fundamental components in many catalytic systems, capable of inducing stereoselectivity in a wide array of chemical transformations. alfachemic.comnih.govresearchgate.net

As a chiral auxiliary , the amine group can be temporarily attached to a prochiral substrate. The steric and electronic properties of the tetrahydropyran (B127337) ring would then direct the stereochemical outcome of a subsequent reaction. The rigid chair-like conformation of the tetrahydropyran ring can provide a well-defined steric environment, influencing the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.

As a precursor to a chiral ligand , the amine functionality can be further elaborated. For instance, it can be converted into amides, phosphines, or other coordinating groups to create bidentate or multidentate ligands for transition metal catalysis. acs.org The stereochemistry of the 2-methyl and 4-amino groups would be crucial in defining the chiral pocket of the resulting metal complex, which is essential for achieving high enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. nih.govacs.org

Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from trans-2-Methyltetrahydropyran-4-amine

| Reaction Type | Metal Catalyst | Potential Substrate | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |

| Asymmetric Allylic Alkylation | Palladium | Allylic acetates and pronucleophiles | Chiral allylated products |

| Asymmetric Michael Addition | Copper, Nickel | α,β-Unsaturated carbonyls | Enantioenriched 1,5-dicarbonyl compounds |

This table represents hypothetical applications based on the known reactivity of similar chiral amine-derived ligands.

Utilization in the Synthesis of Advanced Organic Intermediates (non-clinical focus)

The trans-2-Methyltetrahydropyran-4-amine HCl can serve as a valuable chiral building block for the synthesis of more complex and advanced organic intermediates. The tetrahydropyran motif is a common structural feature in many natural products and biologically active molecules, although this article will focus on non-clinical applications. nih.govnih.gov

The primary amine offers a reactive handle for a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination, allowing for its incorporation into larger molecular frameworks. The stereochemistry of the molecule can be transferred to the target structure, making it a useful starting material in multi-step syntheses where control of stereochemistry is critical. For example, it could be used in the synthesis of chiral stationary phases for chromatography or as a component in the synthesis of complex molecular architectures for host-guest chemistry.

Table 2: Exemplary Synthetic Transformations of trans-2-Methyltetrahydropyran-4-amine

| Reaction | Reagent | Product Type |

| N-Acylation | Acid chloride, Anhydride | Chiral Amide |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Substituted Amine |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

This table illustrates potential synthetic routes to derive advanced organic intermediates from the title compound.

Incorporation into Polymeric Materials or Supramolecular Assemblies (excluding material properties analysis)

The bifunctional nature of trans-2-Methyltetrahydropyran-4-amine, possessing a reactive amine group and a stable cyclic ether structure, makes it a candidate for incorporation into polymeric materials and supramolecular assemblies.

In polymer chemistry , it could be used as a monomer or a modifying agent. For instance, the amine group could react with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The tetrahydropyran moiety would be incorporated into the polymer backbone, potentially influencing the polymer's solubility, thermal stability, and conformational properties due to its rigid, non-aromatic structure. acs.org The incorporation of such cyclic moieties can be a strategy to increase the microporosity of polymers. nih.gov

Application in Chemical Sensor Development (excluding performance metrics based on physical properties)

Amine-functionalized molecules are frequently utilized in the development of chemical sensors due to the reactivity and binding capabilities of the amine group. The this compound could be incorporated as a recognition element in a chemical sensor.

The amine group can act as a binding site for various analytes through hydrogen bonding or covalent bond formation. For example, it could be immobilized on a solid support, such as silica (B1680970) gel or a polymer film, and used to detect the presence of specific aldehydes or ketones through the formation of an imine, which could be monitored spectroscopically. Furthermore, the amine could be part of a larger chromophore or fluorophore system, where binding of an analyte to the amine would lead to a change in the electronic properties of the system, resulting in a detectable colorimetric or fluorescent response. The development of chemosensors for amines is an active area of research. researchgate.net

Contribution to the Design of Novel Organic Reaction Methodologies

Chiral amines are at the forefront of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. alfachemic.com this compound, as a chiral primary amine, could potentially be used as an organocatalyst itself or as a precursor to more complex catalysts.

Primary amine catalysts are known to activate carbonyl compounds through the formation of enamines or iminium ions, enabling a variety of asymmetric transformations such as aldol reactions, Mannich reactions, and Michael additions. researchgate.net The specific stereochemical arrangement of the methyl and amino groups on the tetrahydropyran ring could offer unique reactivity and selectivity profiles compared to existing organocatalysts. The development of novel chiral amine catalysts continues to be an important area of research for expanding the toolkit of synthetic organic chemists. researchgate.net The application of related tetrahydropyran structures as solvents in organic reactions has also been explored, suggesting the chemical stability of this ring system under various reaction conditions. nih.govnih.gov

Challenges and Future Research Directions

Addressing Synthetic Efficiency and Scalability Issues

Future research must focus on developing more convergent and atom-economical synthetic strategies. Key areas for improvement include:

Stereoselective Methodologies: The trans stereochemistry between the C2-methyl and C4-amine groups is crucial for biological activity in many contexts. Current methods rely on substrate-controlled diastereoselective reactions, which can be inefficient. pnas.org Future efforts should target the development of robust catalyst-controlled processes that can overcome inherent substrate biases and provide high diastereoselectivity regardless of the starting material's configuration. nih.gov

Novel Cyclization Strategies: The construction of the tetrahydropyran (B127337) ring is often the most complex phase of the synthesis. While methods like intramolecular oxa-Michael additions, Prins cyclizations, and palladium-catalyzed alkoxycarbonylations have been employed, they each have limitations. mdpi.com Exploration of novel catalytic systems, such as gold-catalyzed hydroalkoxylation of allenes or rhenium-catalyzed Prins cyclizations, could provide milder and more efficient pathways. organic-chemistry.org

Process Optimization for Scale-up: Transitioning from laboratory-scale synthesis to large-scale production introduces challenges such as reagent costs, reaction times, and purification methods. nih.gov Research into continuous flow chemistry, alternative green solvents like 4-Methyltetrahydropyran (4-MeTHP), and telescoping reaction sequences (combining multiple steps without isolating intermediates) will be crucial for improving the scalability and environmental footprint of the synthesis. nih.gov

| Synthetic Challenge | Current Approaches | Future Research Direction |

| Stereocontrol | Substrate-controlled diastereoselective reactions, chiral pool synthesis | Development of asymmetric catalysis, catalyst-controlled diastereoselective synthesis pnas.orgnih.gov |

| Ring Formation | Multi-step sequences, Prins cyclization, oxa-Michael addition mdpi.com | Novel metal-catalyzed cyclizations (e.g., Au, Re), enzymatic resolutions organic-chemistry.org |

| Scalability | Batch processing, traditional purification (e.g., chromatography) | Continuous flow synthesis, process intensification, green solvents nih.govnih.gov |

Exploration of Uncharted Reactivity Profiles

The reactivity of trans-2-Methyltetrahydropyran-4-amine HCl is largely dictated by the secondary amine and the ether linkage within the THP ring. While standard amine chemistry (e.g., acylation, alkylation, reductive amination) is predictable, the interplay between the ring structure and the amine functionality presents opportunities for discovering novel transformations. youtube.com

Future research should venture into less conventional reaction pathways:

Ring-Opening and Rearrangement Reactions: Investigating the stability of the THP ring under various conditions (e.g., strong Lewis acids, radical initiators) could lead to controlled ring-opening or rearrangement reactions, providing access to novel linear or rearranged scaffolds.

Directed C-H Functionalization: The stereospecific arrangement of substituents on the THP ring could be exploited to direct C-H activation and functionalization at specific positions, offering a powerful tool for late-stage modification of complex molecules.

Photoredox and Electrochemical Reactions: The application of modern synthetic methods like photoredox catalysis and electrochemistry to tetrahydropyran amines is largely unexplored. These techniques could enable unique transformations, such as novel coupling reactions or the generation of reactive intermediates under mild conditions.

Development of Novel Analytical Techniques for Characterization

The unambiguous characterization of substituted tetrahydropyrans, particularly the confirmation of relative and absolute stereochemistry, remains a significant analytical challenge. Distinguishing between diastereomers and enantiomers is often difficult with standard techniques.

Future advancements in analytical chemistry are needed to streamline this process:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential, more sophisticated techniques are required for complex cases. The development and application of novel chiral derivatizing agents or chiral solvating agents compatible with cyclic amines could enhance the resolution of enantiomers in NMR spectra. acs.org Recently developed ¹⁹F-labeled probes have shown promise for the chiral discrimination of acyclic secondary amines and could be adapted for cyclic systems. acs.org

Chiral Chromatography: The development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is crucial for the efficient separation and analysis of tetrahydropyran amine enantiomers and diastereomers.

Mass Spectrometry-Based Isomer Distinction: Innovations in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) coupled with chiral reagents, are emerging as powerful tools for distinguishing between metabolite isomers, including constitutional isomers and enantiomers of amine-containing compounds. nih.gov Applying these techniques could provide rapid and sensitive characterization.

| Analytical Challenge | Current Methods | Future Directions |

| Stereoisomer Distinction | Chiral HPLC, derivatization followed by NMR | Novel ¹⁹F-labeled NMR probes, advanced MS techniques (e.g., IM-MS) acs.orgnih.gov |

| Conformational Analysis | Computational modeling, NOE experiments | Variable-temperature NMR, advanced crystallographic techniques |

| Trace-level Quantification | LC-MS/MS | Development of highly sensitive derivatization reagents, improved MS ionization sources |

Potential for Integration into Multi-component Reactions and Complex Target Synthesis

The structural rigidity and defined stereochemistry of trans-2-Methyltetrahydropyran-4-amine make it an attractive building block for constructing complex molecular architectures. nih.gov Its integration into powerful synthetic strategies like multi-component reactions (MCRs) and the total synthesis of natural products is a promising area for future research. mdpi.comrsc.org

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. mdpi.com The amine functionality of the title compound makes it a suitable component for well-known MCRs like the Ugi and Petasis reactions. mdpi.com Future work should focus on designing novel MCRs that incorporate the tetrahydropyran scaffold to rapidly generate libraries of sp³-rich, drug-like molecules. nih.gov

Complex Target Synthesis: The tetrahydropyran ring is a common feature in many biologically active natural products. mdpi.comsemanticscholar.org Using this compound as a chiral building block could significantly shorten the synthesis of complex targets by providing a pre-formed, stereochemically defined core. pnas.orgnih.govnih.gov This approach moves beyond traditional linear synthesis towards a more modular and efficient strategy. youtube.com

Emerging Areas for Academic Exploration of Tetrahydropyran Amine Scaffolds

Beyond established applications, the unique structural features of tetrahydropyran amines open doors to several emerging fields of academic inquiry.

Development of Novel Catalysts and Ligands: The chiral backbone of tetrahydropyran amines can be used to design novel ligands for asymmetric catalysis. Similar to how ferrocene (B1249389) derivatives are used as ligand scaffolds, the rigid, stereodefined structure of these amines could be functionalized to create new catalytic environments. wikipedia.org

Bioorthogonal Chemistry: The reactivity of the amine can be harnessed for bioconjugation reactions, allowing the tetrahydropyran scaffold to be attached to biomolecules for applications in chemical biology and diagnostics.

Materials Science: Incorporating tetrahydropyran amine units into polymers could lead to new materials with unique properties. For instance, fluorinated polyurethane synthesis demonstrates how functional monomers can be designed to create materials with specific characteristics like thermal stability and chemical resistance. mdpi.com Exploring the incorporation of THP-amines into such polymers is a potential avenue for creating novel functional materials.

Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionally diverse molecule, this compound is an ideal candidate for fragment-based screening to identify starting points for new drug discovery programs. Its sp³-rich character is particularly desirable for targeting complex protein-protein interactions.

Q & A

Basic Research Questions

Q. How can the synthesis of trans-2-Methyltetrahydropyran-4-amine HCl be optimized for reproducibility and yield?

- Methodology :

- Retrosynthetic analysis : Prioritize routes starting from tetrahydro-4-methylpyran precursors. Use AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) to predict feasible pathways and intermediates .

- Reaction conditions : Employ anhydrous solvents (e.g., THF) and reducing agents like LiAlH or NaBH for amine functionalization, with strict control of temperature (0–25°C) to minimize side reactions .

- Workup : Isolate the hydrochloride salt via acid-base extraction (e.g., HCl gas bubbling in diethyl ether) and confirm purity via H/C NMR and LC-MS .

Q. What analytical techniques are most reliable for characterizing trans-2-Methyltetrahydropyran-4-amine HCl?

- Methodology :

- Structural confirmation : Use X-ray crystallography for absolute stereochemical assignment (if single crystals are obtainable) .

- Spectroscopic analysis : Combine H NMR (δ 1.2–3.5 ppm for methyl and tetrahydropyran protons) and FT-IR (N–H stretch ~3300 cm) with high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity assessment : Employ HPLC with UV detection (λ = 210–254 nm) and a C18 column, using 0.1% TFA in acetonitrile/water as the mobile phase .

Q. How should researchers handle safety and toxicity concerns during experimental work?

- Methodology :

- Protective measures : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or dermal contact, as amines can cause respiratory and skin irritation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to designated hazardous waste containers .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of trans-2-Methyltetrahydropyran-4-amine HCl?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and protonation states .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or polar aprotic environments .

- Validation : Compare computed H NMR chemical shifts with experimental data using gauge-invariant atomic orbital (GIAO) methods .

Q. How can contradictory data in spectroscopic or computational studies be resolved?

- Methodology :

- Multi-technique validation : Cross-validate NMR assignments with N-H HMBC or NOESY for spatial proximity analysis .

- Functional benchmarking : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation approximations .

- Error analysis : Quantify systematic errors (e.g., basis set incompleteness) via convergence testing and empirical scaling factors .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Incubate solutions at 40–60°C and pH 1–13, monitoring degradation via HPLC at timed intervals .

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf life .

- Degradant identification : Use LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide formation) or hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.